molecular formula C16H35BO2 B016843 Hexadecylboronic Acid CAS No. 101433-38-9

Hexadecylboronic Acid

Cat. No.: B016843
CAS No.: 101433-38-9
M. Wt: 270.3 g/mol
InChI Key: XQIYHMNEFXWVAX-UHFFFAOYSA-N
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Description

Hexadecylboronic acid is an organoboron compound with the molecular formula C₁₆H₃₅BO₂ It is characterized by a long alkyl chain attached to a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecylboronic acid can be synthesized through a multi-step process involving the reaction of 1-bromohexadecane with magnesium in the presence of iodine to form a Grignard reagent. This intermediate is then reacted with trimethyl borate under an inert atmosphere at low temperatures, followed by hydrolysis with hydrochloric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques, ensuring high purity and yield through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: Hexadecylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

    Oxidation: Boronic esters and boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds and other carbon-carbon bonded products.

Scientific Research Applications

Hexadecylboronic acid has diverse applications in scientific research:

Mechanism of Action

Hexadecylboronic acid can be compared with other boronic acids such as phenylboronic acid, methylboronic acid, and butylboronic acid. Unlike these simpler boronic acids, this compound has a long alkyl chain, which imparts unique hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring amphiphilic properties .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Butylboronic acid
  • Octylboronic acid

Hexadecylboronic acid stands out due to its long alkyl chain, which provides distinct advantages in specific applications, particularly in material science and organic synthesis.

Properties

IUPAC Name

hexadecylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h18-19H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIYHMNEFXWVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470062
Record name Hexadecylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101433-38-9
Record name Hexadecylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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